N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide” is a derivative of 1,3,5-triazine . Triazine derivatives are known to exhibit various biological activities such as antimicrobial, antimalarial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The process can be carried out using conventional methods or microwave irradiation, which results in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms . The triazine core is substituted with various groups, including a 4-methoxy group, a 6-morpholino group, and a furan-2-carboxamide group .Physical and Chemical Properties Analysis
The compound is a white to light yellow crystalline solid . It is slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dichloromethane .Scientific Research Applications
Synthesis and Antimicrobial Activities
- The compound has been involved in the synthesis of various heterocyclic derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide. These synthesized compounds have been screened for their antimicrobial activities, showing activity against tested microorganisms (Başoğlu et al., 2013).
Anti-Inflammatory and Analgesic Activities
- Novel heterocyclic compounds synthesized from the reaction of visnagenone or khellinone with 6-aminothiouracil, including derivatives like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, have shown significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, along with notable analgesic and anti-inflammatory activities. Certain derivatives exhibited high COX-2 selectivity and analgesic and anti-inflammatory efficacy comparable to standard drugs (Abu‐Hashem et al., 2020).
Anti-Tuberculosis Activity
- A one-pot synthesis approach has been employed to create derivatives with potential anti-tuberculosis activity. Compounds like N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide were synthesized and characterized, showing promising in vitro activities against tuberculosis (Bai et al., 2011).
Heterocyclic Compound Synthesis
- The compound has been utilized in synthesizing heterocyclic compounds such as azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan, achieved through reactions involving morpholino enamines, showcasing the compound's versatility in synthesizing novel chemical structures with potential biological activities (Fujimori et al., 1986).
Future Directions
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-14-17-11(9-15-12(20)10-3-2-6-23-10)16-13(18-14)19-4-7-22-8-5-19/h2-3,6H,4-5,7-9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPOKHXORMIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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